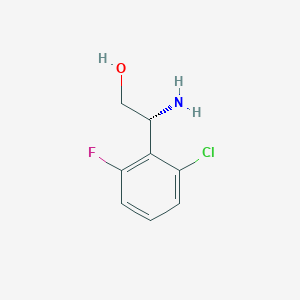

(R)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic reduction. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also interact with receptors or ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-2-(4-fluorophenyl)ethanol: A stereoisomer with similar chemical properties but different biological activity.

2-(2-Fluorophenyl)ethanol: Lacks the amino group, leading to different reactivity and applications.

2-Amino-2-phenylethanol: Similar structure but without the halogen substituents, affecting its chemical behavior

Uniqueness

®-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications .

Biological Activity

(R)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol, a chiral organic compound, has garnered attention in medicinal chemistry due to its distinctive structural features and potential therapeutic applications. This compound is characterized by an amino group, a hydroxyl group, and a phenyl ring substituted with chlorine and fluorine atoms. The molecular formula is CHClFNO, and it plays a significant role in various biological activities.

Chemical Structure and Properties

The unique structural attributes of this compound contribute to its biological activity:

- Amino Group : Facilitates hydrogen bonding, enhancing binding affinity to biological targets.

- Hydroxyl Group : Increases solubility and interaction with enzymes and receptors.

- Chloro and Fluoro Substituents : Modify electronic properties, influencing reactivity and selectivity towards specific targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to:

- Competitive Inhibition : The compound may inhibit enzyme activity by competing with substrates.

- Modulation of Receptor Activity : It can act as an agonist or antagonist depending on the receptor type.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol | Chiral enantiomer | Different biological activity compared to (R)-enantiomer |

| 2-Amino-2-(4-fluorophenyl)ethanol | Lacks chloro substituent | Altered binding properties |

| 1-(3-Amino-2-chloro-6-fluorophenyl)ethanone | Contains ketone group | Different reactivity profile |

| 1-(3-Chloro-6-fluorophenyl)ethanol | Lacks amino group | Reduced interaction with biological targets |

Research Findings

Recent studies have demonstrated the potential of this compound in various therapeutic contexts:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to reduce cell viability in MCF7 breast cancer cells while maintaining lower toxicity towards healthy MCF10A cells, indicating a selective action that could be beneficial in cancer therapy .

- Enzyme Inhibition : Interaction studies reveal that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions such as inflammation and cancer.

- Molecular Docking Studies : Computational analysis has provided insights into the binding affinities of this compound with various targets, suggesting that the compound's structural features allow for effective interactions at the molecular level .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study focused on the compound's effect on MCF7 cells found that at concentrations of 50 µM, it significantly reduced cell viability by approximately 40% after 48 hours compared to untreated controls. This suggests potential as an anticancer agent while sparing normal cells .

- Case Study 2 : Another investigation into enzyme inhibition demonstrated that this compound effectively inhibited certain kinases associated with tumor growth, further supporting its role in cancer treatment strategies .

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |

InChI Key |

KLJIHOOZUUFJCV-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)[C@H](CO)N)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CO)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.